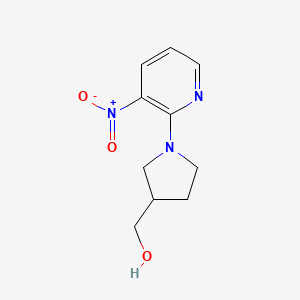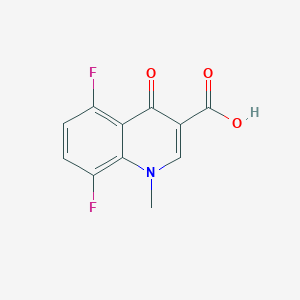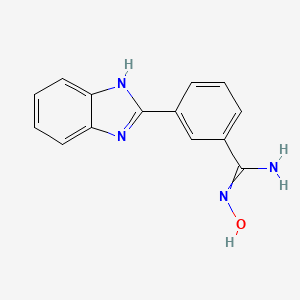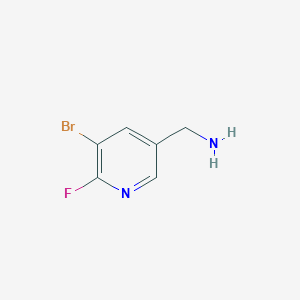
4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one is a heterocyclic compound that contains both pyran and thiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one typically involves multi-step organic reactions. Common starting materials might include 2-methylthiazole and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions could involve the conversion of carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions might involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic molecules with pyran and thiazole rings, such as:
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 2-Methylthiazole
- 4-Hydroxy-3-(2-thiazolyl)-2H-pyran-2-one
Uniqueness
The uniqueness of 4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one lies in its specific substitution pattern and the potential biological activities conferred by this structure. Comparative studies with similar compounds can highlight differences in reactivity, stability, and biological effects.
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-(2-methyl-1,3-thiazol-4-yl)pyran-2-one |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-8(12)9(10(13)14-5)7-4-15-6(2)11-7/h3-4,12H,1-2H3 |
InChI Key |
PYNDDARYDOXMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=CSC(=N2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


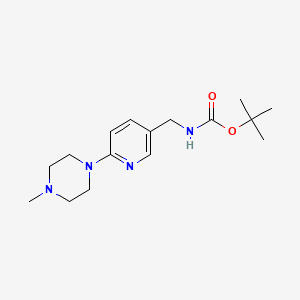
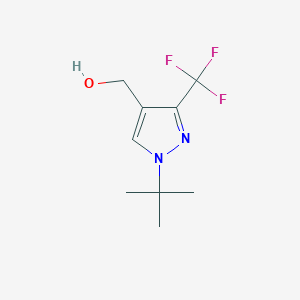
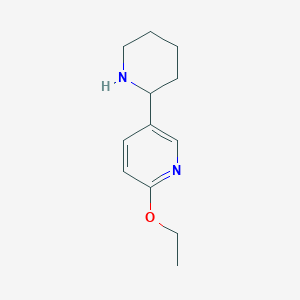
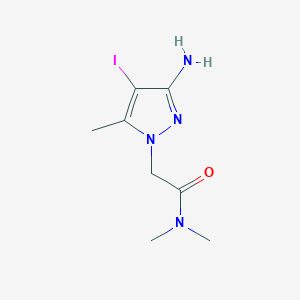
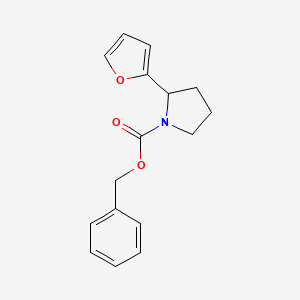
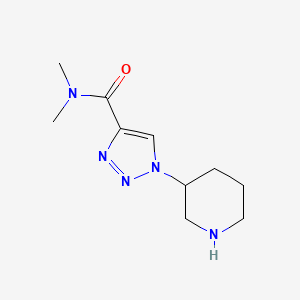
![tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
